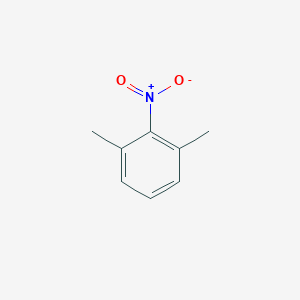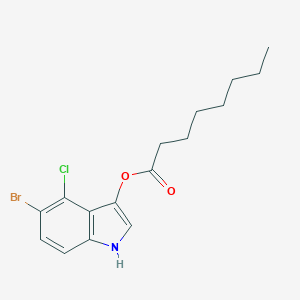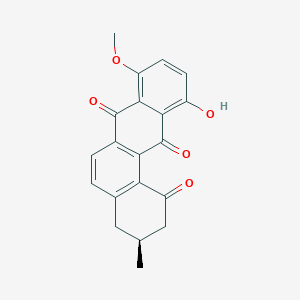
Hatomarubigin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hatomarubigin B is a natural product derived from Streptomyces bacteria. It is a member of the rubromycin family of antibiotics and has been found to possess antitumor and antiviral properties.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure
- Hatomarubigin B, part of the angucycline family, has been synthesized in various forms. One study outlines the synthesis of Hatomarubigin B and C, emphasizing the key steps in constructing the benz[a]anthraquinone skeleton of these molecules (Caygill, Larsen, & McFarlane, 1997).
- Another study achieved the first total synthesis of (+)-hatomarubigin B, using a tetra-O-acetyl diborate promoted Diels-Alder reaction, illustrating the complex chemistry involved in its formation (Caygill, Larsen, & Brooker, 2001).
Biosynthesis and Genetic Studies
- Research into the gene cluster responsible for hatomarubigin biosynthesis in Streptomyces sp. strain 2238-SVT4 reveals the involvement of multiple genes. This study identified a cluster consisting of 30 open reading frames, providing insights into the genetic basis of hatomarubigin biosynthesis (Kawasaki et al., 2010).
- Functional analysis of hatomarubigin biosynthesis genes through heterologous expression further expands our understanding of its genetic regulation and has even led to the discovery of new hatomarubigin variants (Izawa, Kimata, Maeda, Kawasaki, & Hayakawa, 2013).
Biological Activities
- Hatomarubigin B, as part of a complex of isotetracenone group antibiotics, was found to enhance the cytotoxicity against multidrug-resistant tumor cells. This highlights its potential application in cancer therapy, particularly in overcoming drug resistance (Hayakawa, Ha, Kim, Furihata, & Seto, 1991).
Propiedades
Número CAS |
139501-91-0 |
|---|---|
Nombre del producto |
Hatomarubigin B |
Fórmula molecular |
C20H16O5 |
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
(3S)-11-hydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C20H16O5/c1-9-7-10-3-4-11-16(15(10)13(22)8-9)20(24)17-12(21)5-6-14(25-2)18(17)19(11)23/h3-6,9,21H,7-8H2,1-2H3/t9-/m0/s1 |
Clave InChI |
IAWMODONDSIOEK-VIFPVBQESA-N |
SMILES isomérico |
C[C@H]1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C=CC(=C4C3=O)O)OC |
SMILES |
CC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C=CC(=C4C3=O)O)OC |
SMILES canónico |
CC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C=CC(=C4C3=O)O)OC |
Otros números CAS |
139501-91-0 |
Sinónimos |
hatomarubigin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-Hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B148760.png)
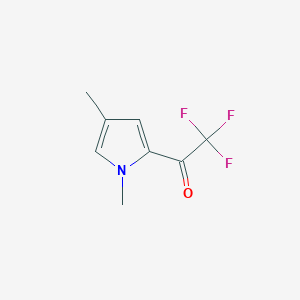
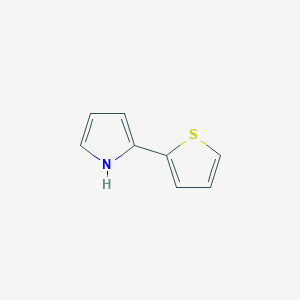
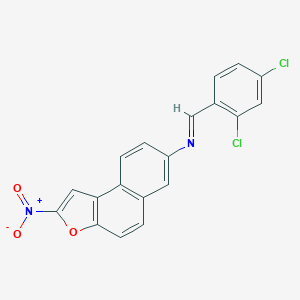
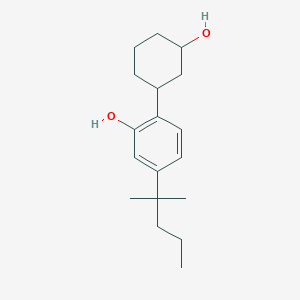
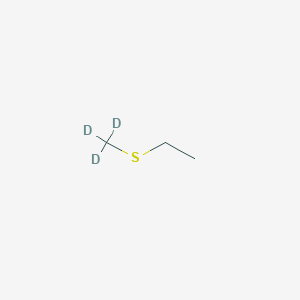
![(3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(4-hydroxyphenyl)-6-methyl-19-oxapentacyclo[11.6.1.02,11.03,8.017,20]icosa-1(20),2(11),9,13,15,17-hexaene-4,12-dione](/img/structure/B148785.png)
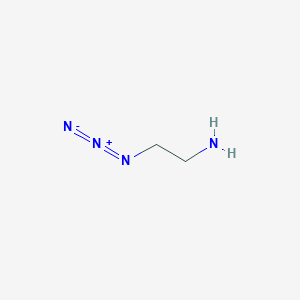


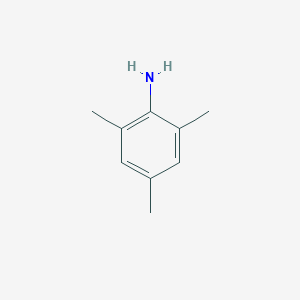
![(4S,5R)-4-Hydroxy-4-[(E)-4-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one](/img/structure/B148801.png)
